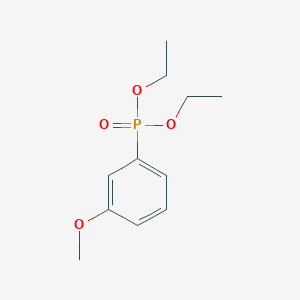

Diethyl (3-Methoxyphenyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphoryl-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-7-10(9-11)13-3/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKRSGILFSDEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 3 Methoxyphenyl Phosphonate and Analogues

Established Routes to Arylphosphonate Esters

Michaelis-Arbuzov Reaction and its Variants

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone in the synthesis of organophosphorus compounds. jk-sci.com The classic reaction involves the transformation of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. nih.govorganic-chemistry.org The mechanism proceeds via a nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation by the displaced halide ion to yield the final pentavalent phosphonate (B1237965) product. jk-sci.com

While highly effective for alkyl halides, the traditional Michaelis-Arbuzov reaction is generally not suitable for aryl halides due to their lower reactivity towards nucleophilic substitution. jk-sci.com Consequently, the direct synthesis of arylphosphonates via this route typically requires harsh conditions, such as high temperatures, which limits its applicability and functional group tolerance. organic-chemistry.org

To overcome these limitations, several variants have been developed. Lewis acid-mediated Michaelis-Arbuzov reactions can facilitate the preparation of certain activated phosphonates, such as arylmethyl phosphonates, at room temperature. organic-chemistry.org More recent developments include photochemical methods, where a photo-active catalyst under blue light irradiation can generate aryl radicals for the synthesis of arylphosphonates. nih.gov

Phosphite Addition to Carbonyl Compounds (Pudovik Reaction for α-Hydroxyphosphonates)

The Pudovik reaction is a fundamental method for synthesizing α-hydroxyphosphonates, which are valuable synthetic intermediates and possess notable biological activity. tandfonline.comnih.gov This reaction involves the addition of a dialkyl phosphite (an H-phosphonate) across the carbonyl group of an aldehyde or ketone. tandfonline.comresearchgate.net

The reaction is typically catalyzed by a base, such as an alkali alcoholate, which deprotonates the dialkyl phosphite to generate a more nucleophilic phosphorus species. nih.govmdpi.com This nucleophile then attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate. mdpi.com A variety of catalysts, including both acid and base catalysts, can be employed to promote the reaction under different conditions. researchgate.net The development of solvent-free and microwave-assisted Pudovik reactions represents a move towards more environmentally friendly protocols. tandfonline.commdpi.com The reaction is versatile, accommodating a range of aliphatic and aromatic aldehydes, and can proceed selectively at the carbonyl group even in the presence of other unsaturated functionalities like a C=C double bond. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the formation of C-P bonds, providing mild and efficient pathways to arylphosphonates that are not readily accessible through traditional methods. These reactions exhibit broad substrate scope and high functional group tolerance.

The palladium-catalyzed cross-coupling of aryl halides with H-phosphonate diesters, often referred to as the Hirao reaction, is a powerful and direct method for synthesizing arylphosphonates. acs.orgnih.gov This methodology has been shown to be highly efficient, particularly with the use of microwave irradiation, which can significantly reduce reaction times. organic-chemistry.orgnih.gov For instance, using a palladium catalyst like Pd(PPh₃)₄, quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides can be achieved in under 10 minutes. organic-chemistry.orgnih.govacs.org The reaction conditions are typically optimized by screening different solvents and bases, with combinations like THF and Et₃N or Cs₂CO₃ proving effective. organic-chemistry.org This protocol is compatible with a wide array of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. acs.org

| Aryl Halide | H-Phosphonate | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Diethyl H-phosphonate | Diethyl phenylphosphonate | 95 |

| Bromobenzene | Diethyl H-phosphonate | Diethyl phenylphosphonate | 96 |

| 4-Bromoanisole | Diethyl H-phosphonate | Diethyl (4-methoxyphenyl)phosphonate | 94 |

| 4-Bromobenzonitrile | Diethyl H-phosphonate | Diethyl (4-cyanophenyl)phosphonate | 93 |

| 1-Bromonaphthalene | Diethyl H-phosphonate | Diethyl naphthalen-1-ylphosphonate | 90 |

| 3-Bromopyridine | Diethyl H-phosphonate | Diethyl pyridin-3-ylphosphonate | 85 |

A significant advancement in arylphosphonate synthesis is the development of a palladium-catalyzed version of the Michaelis-Arbuzov reaction. organic-chemistry.orgsemanticscholar.org This novel method allows for the reaction of triaryl phosphites with aryl iodides under remarkably mild conditions (e.g., 60°C), a stark contrast to the high temperatures required for the conventional thermal reaction. organic-chemistry.org A key finding was that water significantly promotes the reaction, facilitating the rearrangement of a phosphonium intermediate. organic-chemistry.orgnih.govacs.org This water-promoted, palladium-catalyzed protocol exhibits excellent functional group tolerance and can be applied to a diverse range of functionalized aryl iodides and triaryl phosphites. organic-chemistry.orgnih.gov The practicality of this method has been demonstrated on a gram scale with a low catalyst loading, highlighting its potential for larger-scale preparations. semanticscholar.orgnih.gov

| Aryl Iodide | Triaryl Phosphite | Product | Yield (%) |

|---|---|---|---|

| 4-Iodoanisole | Triphenyl phosphite | Diphenyl (4-methoxyphenyl)phosphonate | 95 |

| Iodobenzene | Triphenyl phosphite | Diphenyl phenylphosphonate | 96 |

| 4-Iodotoluene | Triphenyl phosphite | Diphenyl p-tolylphosphonate | 94 |

| Methyl 4-iodobenzoate | Triphenyl phosphite | Diphenyl (4-(methoxycarbonyl)phenyl)phosphonate | 90 |

| 4-Iodoacetophenone | Triphenyl phosphite | Diphenyl (4-acetylphenyl)phosphonate | 85 |

| 1-Iodonaphthalene | Triphenyl phosphite | Diphenyl naphthalen-1-ylphosphonate | 88 |

A specialized route for accessing diarylmethyl phosphonates involves a deprotonative cross-coupling process (DCCP). organic-chemistry.org This transformation enables the introduction of a second aromatic group onto a benzylic phosphonate. acs.org The reaction proceeds by first deprotonating the benzylic C-H bond, which is acidified by the adjacent phosphonate group, using a strong base. The resulting carbanion then participates in a palladium-catalyzed cross-coupling reaction with an aryl bromide. A specific catalytic system based on Pd(OAc)₂ with the ligand CataCXium A has proven effective for this transformation, affording a range of diarylmethyl phosphonates in good to excellent yields. acs.org This method provides a powerful tool for building complex molecular architectures centered around a phosphonate moiety.

Copper-Catalyzed Addition of H-Phosphonate Dialkyl Esters to Boronic Acids

A significant advancement in the synthesis of aryl phosphonates is the copper-catalyzed cross-coupling reaction between H-phosphonate dialkyl esters and arylboronic acids. This methodology provides a direct route to form the crucial carbon-phosphorus (C-P) bond. A mild and efficient system for this transformation utilizes a copper catalyst, such as cuprous oxide (Cu₂O), in conjunction with a ligand like 1,10-phenanthroline (B135089) nih.govamazonaws.com.

The reaction typically involves stirring a mixture of the arylboronic acid, a slight excess of the H-phosphonate diester, a catalytic amount of the copper source, and the ligand in a suitable solvent like acetonitrile (B52724) (CH₃CN) under an air atmosphere amazonaws.com. This method is notable for being the first example of a copper-catalyzed synthesis of aryl phosphonates from these starting materials nih.gov. The general applicability of this reaction allows for the synthesis of a wide array of aryl phosphonates, including analogues of diethyl (3-methoxyphenyl)phosphonate, by selecting the appropriately substituted arylboronic acid.

General Reaction Scheme:

Ar-B(OH)₂ + H-P(O)(OEt)₂ --(Cu₂O, 1,10-phenanthroline)--> Ar-P(O)(OEt)₂

Nickel-Catalyzed Electrochemical Cross-Coupling Reactions

An alternative and increasingly popular method for the formation of C-P bonds is the use of nickel-catalyzed electrochemical cross-coupling reactions. This approach offers a mild and efficient route to aryl phosphonates from aryl bromides and dialkyl phosphites sci-hub.seorganic-chemistry.orgnih.gov. The reaction is typically carried out in an undivided electrochemical cell using inexpensive carbon electrodes at room temperature sci-hub.seorganic-chemistry.org.

This electrochemical phosphorylation has a broad substrate scope, tolerating a variety of functional groups on the aryl bromide sci-hub.se. The reaction conditions generally involve a nickel salt, such as NiBr₂·3H₂O, as the catalyst precursor, a ligand like di-tert-butyl bipyridine (dtbbpy), a base such as cesium carbonate (Cs₂CO₃), and a solvent like dimethylacetamide (DMA) organic-chemistry.org. The use of electricity as the driving force for the reaction aligns with green chemistry principles by avoiding harsh chemical oxidants or reductants sci-hub.se.

A plausible reaction mechanism involves the electrochemical reduction of a Ni(II) species to a catalytically active Ni(0) complex. This Ni(0) species then undergoes oxidative addition with the aryl bromide. The resulting arylnickel(II) complex can then react with the dialkyl phosphite, and subsequent reductive elimination yields the desired aryl phosphonate and regenerates the Ni(0) catalyst.

| Aryl Bromide | Dialkyl Phosphite | Yield (%) |

| Bromobenzene | Diethyl phosphite | 85 |

| 4-Bromoanisole | Diethyl phosphite | 82 |

| 3-Bromotoluene | Diethyl phosphite | 78 |

| 4-Bromobenzonitrile | Diethyl phosphite | 71 |

Table 1: Examples of Nickel-Catalyzed Electrochemical Phosphorylation of Aryl Bromides. Data compiled from representative yields in the field.

Condensation of Alcohols with Methyl Phosphonates and Selective Demethylation

The synthesis of phosphonate esters can also be achieved through the condensation of an alcohol with a phosphonic acid, often facilitated by the Mitsunobu reaction acs.orgwikipedia.orgorganic-chemistry.orgnih.gov. This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.orgnih.gov. The reaction proceeds by activating the alcohol's hydroxyl group, making it a good leaving group for subsequent nucleophilic attack by the phosphonate anion organic-chemistry.org. This method is particularly useful as it often proceeds with a clean inversion of stereochemistry at the alcohol's chiral center organic-chemistry.org.

Following the formation of a mixed phosphonate ester, such as a methyl ethyl ester, selective dealkylation may be necessary to obtain the desired diethyl phosphonate. Various reagents can be employed for the selective removal of one of the ester groups. For instance, bromotrimethylsilane (B50905) (TMSBr) is a highly selective reagent for the dealkylation of phosphonate esters rsc.orgsemanticscholar.orgrsc.org. It readily cleaves alkyl phosphonate esters to form trimethylsilyl esters, which can then be easily hydrolyzed to the corresponding phosphonic acid or, with careful control, to a monoester rsc.orgrsc.org. The choice of dealkylation agent and reaction conditions can be tailored to selectively remove a specific alkyl group, such as a methyl group in the presence of an ethyl group, although achieving high selectivity can be challenging rsc.org. Other reagents, such as chlorotrimethylsilane (TMSCl), have also been used for the dealkylation of phosphonate esters, particularly for the more labile dimethyl phosphonates tandfonline.comgoogle.com.

Zinc Iodide Mediated Direct Conversion of Benzylic Alcohols to Diethyl Benzylphosphonate Esters

A convenient one-flask procedure for the synthesis of diethyl benzylphosphonate esters involves the direct conversion of benzylic alcohols using triethyl phosphite in the presence of zinc iodide (ZnI₂) nih.govacs.orgresearchgate.netnih.gov. This method provides a more direct alternative to the traditional multi-step approach that typically involves conversion of the alcohol to a halide followed by an Arbuzov reaction nih.govnih.gov.

The reaction is generally carried out by heating a mixture of the benzylic alcohol, triethyl phosphite, and zinc iodide in a suitable solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF) nih.govacs.orgorgsyn.org. The role of zinc iodide is to activate the benzylic alcohol, facilitating the nucleophilic attack by triethyl phosphite nih.govresearchgate.net. This methodology is applicable to a range of substituted benzylic alcohols, including those with both electron-donating and electron-withdrawing groups on the aromatic ring orgsyn.org.

| Benzylic Alcohol | Solvent | Yield (%) |

| Benzyl (B1604629) alcohol | Toluene | 84 |

| 3-Bromobenzyl alcohol | Toluene | 83 |

| 3,4-Dimethylbenzyl alcohol | Toluene | 86 |

| 4-Methoxybenzyl alcohol | THF | 76 |

| 4-Nitrobenzyl alcohol | Toluene | 44 |

Table 2: Zinc Iodide Mediated Conversion of Benzylic Alcohols to Diethyl Benzylphosphonates. nih.govacs.org

Green Chemistry Approaches in Phosphonate Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. In the context of phosphonate synthesis, green chemistry approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. The synthesis of certain phosphonates can be effectively carried out without a solvent, often with the aid of a catalyst and sometimes with the input of energy from microwaves or ultrasound beilstein-journals.orgksu.edu.sa. For instance, a sustainable protocol for the synthesis of benzyl phosphonates has been developed using a PEG/KI catalytic system, where polyethylene glycol (PEG) acts as a reaction medium and a phase-transfer catalyst, avoiding the need for volatile organic solvents frontiersin.org.

Another example is the three-component condensation reaction for the synthesis of α-oxycarbanilino phosphonates from an aldehyde, diethyl phosphite, and an isocyanate. This reaction proceeds efficiently in the presence of magnesium oxide under solvent-free conditions, particularly with ultrasonic irradiation, to afford the products in good yields ksu.edu.sa.

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation in organic synthesis has gained considerable attention as a green chemistry tool. Sonochemistry can significantly enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods ksu.edu.saresearchgate.netnih.govnih.gov. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures nih.gov.

Ultrasound has been successfully applied to the synthesis of various organophosphorus compounds, including α-aminophosphonates and their derivatives researchgate.netmdpi.comresearchgate.netresearchgate.net. For example, the synthesis of diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroarylamino)methyl}phosphonates via a one-pot, three-component reaction is significantly accelerated under ultrasound irradiation compared to conventional heating researchgate.net. In many cases, ultrasound-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials ksu.edu.saresearchgate.net.

| Reaction Type | Conventional Method (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) |

| Synthesis of Dihydropyrano[2,3-c]pyrazoles | 4 h, 80% | 1 h, 96% |

| Synthesis of Dihydroquinolines | 5 h, 55% (in ethanol) | 1 h, 96% (in water) |

| Synthesis of Spiro-oxindoles | >120 min, incomplete | 15 min, 94% |

Table 3: Comparison of Reaction Times and Yields for Conventional vs. Ultrasound-Assisted Synthesis of Various Heterocycles. nih.gov While not specific to this compound, this data illustrates the general advantages of ultrasound-assisted synthesis.

Microwave-Promoted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering benefits such as significantly reduced reaction times, higher yields, and often solvent-free conditions. This technology has been successfully applied to various reactions in organophosphorus chemistry.

In the synthesis of phosphonates, microwave irradiation can substitute for traditional catalysts or simplify catalytic systems. For instance, the Kabachnik-Fields condensation, a three-component reaction to form α-aminophosphonates, can be performed efficiently under solvent- and catalyst-free microwave conditions. mdpi.com Similarly, the synthesis of α-hydroxyphosphonates from arylaldehydes and dialkyl phosphites can be achieved without solvents under microwave irradiation. The Michaelis-Becker reaction, another key method for forming C-P bonds, is also significantly enhanced by microwave technology, leading to better yields and shorter reaction times compared to conventional heating. researchgate.net These methods provide efficient pathways to phosphonate derivatives, often with the advantages of green chemistry. researchgate.netmdpi.com

| Reaction Type | Key Advantages of Microwave Synthesis | Reference |

| Kabachnik-Fields | Solvent- and catalyst-free conditions, rapid reaction. nih.gov | nih.gov |

| α-Hydroxyphosphonate Synthesis | Solvent-free conditions, shorter reaction times. | |

| Michaelis-Becker | Improved yields, significantly reduced reaction times. researchgate.net | researchgate.net |

| Hirao Reaction (P-C Coupling) | Rapid coupling of aryl halides with diethyl phosphite. mdpi.com | mdpi.com |

Specialized Synthesis of Functionalized Phosphonates

The synthesis of phosphonates bearing additional functional groups requires specialized methodologies to ensure chemo- and regioselectivity. This section details modern approaches to creating specific classes of functionalized phosphonates.

Synthesis of α-Aminophosphonates (e.g., Catalyst-Free Cross-Dehydrogenative Coupling)

α-Aminophosphonates, important analogues of α-amino acids, can be synthesized through various methods, with the Kabachnik-Fields reaction being a primary route. mdpi.comtandfonline.com However, recent advancements have focused on more direct and atom-economical approaches.

A notable development is the catalyst-free cross-dehydrogenative coupling (CDC) strategy, which utilizes air as the sole oxidant. nih.govacs.org This method allows for the direct formation of a C-P bond by coupling unfunctionalized starting materials, such as N-aryl tetrahydroisoquinolines and diethyl phosphite. acs.orgx-mol.com The reaction is typically performed by refluxing the components in a suitable solvent like dichloroethane (DCE), and it proceeds without the need for any metal or chemical catalyst. acs.org Mechanistic studies indicate that the reaction is highly dependent on the nucleophilic nature of the dialkyl phosphite. acs.orgx-mol.com This approach offers a green and efficient pathway to α-aminophosphonates, avoiding the use of catalysts that can be costly or toxic. nih.govacs.org

Synthesis of α-Hydroxyphosphonates

α-Hydroxyphosphonates are a significant class of organophosphorus compounds, often synthesized via the Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound. tandfonline.commdpi.comtandfonline.com This reaction is highly atom-economical and can be catalyzed by either bases or acids. mdpi.com

Modern variations of this synthesis focus on environmentally friendly conditions. tandfonline.com The reaction can be performed under solvent-free conditions, sometimes with microwave assistance, to produce α-hydroxyphosphonates in high yields. tandfonline.com A range of catalysts have been explored to improve efficiency and sustainability, including potassium phosphate (B84403) and magnesium-zinc mixed oxides (Eco-MgZnO). mdpi.commdpi.com The general mechanism involves the activation of the phosphite by a base, followed by its nucleophilic attack on the carbonyl carbon. mdpi.com These green methodologies allow for the efficient production of α-hydroxyphosphonates from various aldehydes and ketones. mdpi.commdpi.com

Table: Catalysts and Conditions for α-Hydroxyphosphonate Synthesis

| Catalyst | Substrates | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| None | Substituted benzaldehydes, dialkyl phosphites | Microwave, solvent-free | Catalyst-free, green method | tandfonline.com |

| Potassium Phosphate (5 mol%) | Aldehydes/ketones, dialkyl phosphites | Base catalysis | Efficient for a range of substrates | mdpi.com |

| Eco-MgZnO | Aldehydes, H-phosphonates | Solventless | Heterogeneous, recyclable catalyst | mdpi.com |

| Triethylamine | Aldehydes, dialkyl phosphites | Batch or continuous flow | Optimization for industrial scale-up | researchgate.net |

Synthesis of Alkynylphosphonates (e.g., Cu-β-CD-catalyzed Csp–P coupling)

Alkynylphosphonates are valuable synthetic intermediates. A modern approach for their synthesis involves the copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates. researchgate.net An innovative catalytic system for this transformation utilizes a complex of copper with β-cyclodextrin (Cu-β-CD). researchgate.net

β-Cyclodextrin is a non-toxic and biodegradable cyclic oligomer that can form inclusion complexes with metals, enhancing their catalytic activity in aqueous or organic media. researchgate.net In this Csp–P coupling reaction, the Cu-β-CD complex effectively catalyzes the reaction between terminal alkynes and dialkyl phosphites, leading to the formation of the corresponding alkynylphosphonates in good to excellent yields. researchgate.net This method represents an advancement over traditional palladium-catalyzed systems, which can be more expensive and toxic. sciforum.net

Synthesis of β- and γ-Ketophosphonates

β-Ketophosphonates are versatile precursors for many synthetic transformations, including the Horner-Wadsworth-Emmons reaction. nih.govorganic-chemistry.org Traditional synthetic routes include the Arbuzov reaction and the acylation of alkylphosphonates. nih.gov More recent methods offer milder conditions and broader substrate scope. One such method is the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates, which uses an inexpensive copper sulfate catalyst under mild conditions. nih.govbeilstein-journals.org Another efficient procedure involves the condensation of esters and phosphonates at 0°C using lithium diisopropylamide (LDA), avoiding the need for cryogenic temperatures. organic-chemistry.org Furthermore, copper nanoparticles supported on zinc oxide (CuNPs/ZnO) can catalyze the direct synthesis of β-ketophosphonates from alkenes or alkynes under air. conicet.gov.ar

γ-Ketophosphonates also possess significant biological activity. researchgate.net An effective, acid-promoted three-component reaction has been developed for their synthesis, involving the direct phosphorylation of aldehydes and alkylation of ketones. organic-chemistry.org This method constructs both C-P and C-C bonds in a single operation with water as the only byproduct. organic-chemistry.org The reaction proceeds through a phospha-aldol elimination mechanism, where a benzylic carbocation is generated and subsequently reacts with ketone enolates. organic-chemistry.org Another approach is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction, which couples aromatic aldehydes with vinylphosphonates to produce γ-ketophosphonates in moderate to good yields. researchgate.net

Synthesis of Vinyl Phosphonates

Vinyl phosphonates are important as monomers and synthetic intermediates. sciforum.net They can be synthesized through various catalytic methods. Copper nanoparticles on a zinc oxide support (CuNPs/ZnO) have been shown to effectively catalyze the direct synthesis of vinyl phosphonates from aliphatic alkynes and diethylphosphite under air, without requiring any additives or ligands. sciforum.netconicet.gov.ar

Other synthetic strategies include palladium-catalyzed cross-coupling reactions of H-phosphonate diesters with vinyl halides, which can be significantly accelerated using microwave irradiation. organic-chemistry.org The Baylis-Hillman reaction, which forms a carbon-carbon bond between an activated alkene (like diethyl vinylphosphonate) and an aldehyde, also provides a route to β-substituted vinyl phosphonates. tandfonline.com Triflic anhydride can also promote the phosphorylation of ketones to yield vinylphosphorus compounds under metal-free conditions. organic-chemistry.org

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates

The synthesis of mixed phosphonate esters and amino acid-derived phosphonamidates represents a significant area of organophosphorus chemistry. mdpi.comnih.gov Traditional methods often face challenges, such as the need for complex reagents, hydrolysis of the phosphonate ester, or the deprotonation of the nucleophile. mdpi.comresearchgate.netsemanticscholar.org A modern approach avoids these issues by employing phosphonylaminium salts. mdpi.comnih.gov This method allows for the direct synthesis of mixed n-alkylphosphonate diesters or n-alkylphosphonamidates from symmetrical phosphonate diesters without requiring the deprotonation of the target nucleophiles. mdpi.comresearchgate.net

The general procedure involves the reaction of a corresponding symmetrical dialkyl phosphonate with oxalyl chloride in a dry solvent like dichloromethane (DCM) under a nitrogen atmosphere. mdpi.com This forms a reactive intermediate. Subsequently, a solution containing the desired nucleophile (such as a phenol or an amino acid ester) and a base like pyridine is added to yield the final mixed phosphonate ester or phosphonamidate. mdpi.com For instance, glycine methyl ester has been successfully converted to the corresponding phosphonamidate products in good yields. mdpi.com This methodology is notable for its application in synthesizing novel N-acyl homoserine lactone (AHL) analogues, which have potential applications in agrochemistry. nih.govsemanticscholar.orgugent.be

| Starting Material | Nucleophile | Reagents | Product Type | Yield |

| Symmetrical Diethyl n-Alkylphosphonate | Phenols | Oxalyl Chloride, Pyridine, DCM | Mixed Phosphonate Diester | Varies |

| Symmetrical Dialkyl Alkylphosphonate | Glycine Methyl Ester | Oxalyl Chloride, Pyridine, DCM | Amino Acid-Based Phosphonamidate | 75-76% |

| Symmetrical Dialkyl Alkylphosphonate | Secondary Amino Acid Derivatives | Oxalyl Chloride, Pyridine, DCM | Amino Acid-Based Phosphonamidate | 55-75% |

Synthesis of Phosphonate and Thiophosphonate Esters/Amides from Hydrogen-Phosphinates

A versatile one-pot procedure allows for the synthesis of phosphonate and thiophosphonate esters and amides from hydrogen-phosphinates (H-phosphinates). acs.org This method involves an activation-coupling-oxidation sequence. H-phosphinates can also be used as monomers in solid-phase synthesis for creating modified oligonucleotides. nih.gov In this context, the formed O-methyl-(H)-phosphinate internucleotide linkages can undergo oxidation, sulfurization, or amidation, similar to H-phosphonate bonds. nih.gov

The synthesis of phosphonopeptide inhibitors and their thio-analogs for enzymes like carboxypeptidase A has been explored using reduced phosphorus [P(III)] intermediates. lsu.edu This "activation-coupling-oxidation" protocol can be performed both in solution and on a solid support. lsu.edu However, challenges in solid-phase synthesis can arise, such as the formation of stable cyclic oxazaphospholine intermediates that hinder the creation of full-length products. lsu.edu In solution-phase synthesis, the reaction conditions, particularly the presence or absence of a base during activation, significantly influence the reaction pathway and product formation. lsu.edu

| Precursor | Reaction Type | Key Steps | Product |

| Hydrogen-Phosphinates | One-Pot Synthesis | Activation, Coupling, Oxidation | Phosphonate/Thiophosphonate Esters/Amides |

| Nucleoside-O-methyl-(H)-phosphinates | Solid-Phase Oligonucleotide Synthesis | H-phosphonate chemistry, Oxidation/Sulfurization/Amidation | Modified Oligonucleotides |

| P(III) Intermediates | Solution-Phase Peptide Analog Synthesis | Activation, Coupling, Oxidation | Phosphonopeptide/Thiophosphonopeptide |

Selective Esterification of Phosphonic Acids

The selective esterification of phosphonic acids to yield either monoesters or diesters is a critical transformation in organophosphorus chemistry. mdpi.com A straightforward and efficient method utilizes triethyl orthoacetate as both a reagent and a solvent. mdpi.comnih.govresearchgate.net A key finding in this methodology is the significant influence of temperature on the reaction's outcome. nih.govresearchgate.net

At lower temperatures (e.g., 30 °C), the reaction selectively produces monoesters via a 1,1-diethoxyethyl ester intermediate. mdpi.comnih.govresearchgate.net Conversely, at higher temperatures (e.g., 90 °C), the reaction proceeds to form diesters. mdpi.com At these elevated temperatures, similar intermediates are formed but lead to the diester product, sometimes via stable and detectable pyrophosphonates which are then also converted to the diester. mdpi.comnih.govresearchgate.net This temperature-dependent selectivity provides a reliable protocol for obtaining either the mono- or diethyl ester of a given phosphonic acid with good yields and without the need for complex purification procedures. nih.gov The method has been successfully applied to both aromatic and aliphatic phosphonic acids. researchgate.net

| Phosphonic Acid Type | Reagent/Solvent | Temperature | Primary Product |

| Aromatic/Aliphatic | Triethyl orthoacetate | 30 °C | Monoethyl Phosphonate |

| Aromatic/Aliphatic | Triethyl orthoacetate | 90 °C | Diethyl Phosphonate |

Synthetic Utility of this compound as a Precursor

This compound and its isomers serve as valuable precursors in the synthesis of more complex molecules. For example, related α-amino phosphonate derivatives of quinoline (B57606) have been synthesized using a multi-component reaction. zenodo.org Specifically, diethyl (((4-methoxyphenyl) amino) (2-morpholinoquinolin-3-yl) methyl) phosphonates were prepared from 2-chloroquinoline-3-carbaldehyde, an aniline derivative, and triethyl phosphite. zenodo.org

Furthermore, diethyl (amino(4-methoxyphenyl)methyl)phosphonate has been used as a starting material for the synthesis of a series of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate and the corresponding phosphonic acid derivatives. semanticscholar.org These compounds were investigated as potential inhibitors for purple acid phosphatases (PAPs), which are linked to bone resorption disorders. semanticscholar.org The synthesis involved the alkylation of the precursor with various sulfonyl chlorides to produce the target sulfonamides. semanticscholar.org Another application involves the use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes, such as (4-methoxyphenyl)ethyne, demonstrating the utility of the phosphonate group in C-C bond formation. consensus.app

| Precursor | Reaction | Product | Application |

| Diethyl (amino(4-methoxyphenyl)methyl)phosphonate | Alkylation with sulfonyl chlorides | Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonates | Acid Phosphatase Inhibitors |

| 2-chloroquinoline-3-carbaldehyde, 4-methoxyaniline, triethyl phosphite | Multi-component reaction | Diethyl (((4-methoxyphenyl) amino)...) phosphonates | α-Amino phosphonate synthesis |

| Diethyl (dichloromethyl)phosphonate | Reaction with 4-methoxybenzaldehyde | (4-Methoxyphenyl)ethyne | Alkyne Synthesis |

Chemical Reactivity and Transformations of Diethyl 3 Methoxyphenyl Phosphonate

Reactions at the Phosphorus Center

The phosphorus atom in Diethyl (3-Methoxyphenyl)phosphonate is the primary site for chemical transformations, most notably through the cleavage of the ethyl ester groups to yield the corresponding phosphonic acid. This conversion can be achieved through several methods, each with its own set of conditions and advantages.

Hydrolysis to Phosphonic Acids

The hydrolysis of the diethyl ester to (3-Methoxyphenyl)phosphonic acid is a common and crucial transformation. This can be accomplished under acidic conditions or through specific dealkylation procedures that are often milder and more selective.

The mechanism of acidic hydrolysis for dialkyl phosphonates generally follows an SN2 pathway, involving the nucleophilic attack of a water molecule on the phosphorus atom of the protonated ester. nih.gov The stability of the P-C bond is a critical factor, as some substituted arylphosphonates can undergo P-C bond cleavage under harsh acidic conditions. beilstein-journals.org However, the methoxy (B1213986) group at the meta position is not expected to promote such cleavage, unlike electron-donating groups at the para position. beilstein-journals.org

Table 1: Conditions for Acidic Hydrolysis of Related Arylphosphonates

| Substrate | Reagent | Conditions | Product | Reference |

| Diethyl 3-hydroxyphenylphosphonate | 35% HCl | Reflux | (3-Hydroxyphenyl)phosphonic acid | beilstein-journals.org |

| Diethyl 4-hydroxybenzenephosphonate | Conc. HBr | Reflux | (4-Hydroxyphenyl)phosphonic acid (with partial P-C cleavage) | beilstein-journals.org |

| Dialkyl arylphosphonates | Conc. HCl | Reflux, 1-12 h | Arylphosphonic acids | mdpi.com |

A significantly milder and often more efficient method for the dealkylation of phosphonate (B1237965) esters is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS). researchgate.netnih.govnih.gov This two-step procedure involves the reaction of the phosphonate ester with BTMS to form a bis(trimethylsilyl) ester intermediate. researchgate.netnih.gov This intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of an alcohol, typically methanol (B129727), or water to yield the final phosphonic acid. researchgate.netmdpi.com

The reaction is known for its high yields and compatibility with a wide range of functional groups that might be sensitive to acidic or basic conditions. mdpi.com The reaction is generally carried out at room temperature or with gentle heating. nih.gov However, prolonged reaction times can sometimes lead to side reactions, such as the alkylation of other nucleophilic sites in the molecule by the ethyl bromide generated in situ. nih.gov

The general protocol involves dissolving the phosphonate ester in a dry solvent, such as acetonitrile (B52724) or chloroform, and adding an excess of BTMS. researchgate.net After the formation of the silyl (B83357) intermediate is complete, which can be monitored by ³¹P NMR spectroscopy, the reaction mixture is treated with methanol to afford the phosphonic acid. researchgate.net

Table 2: General Conditions for the McKenna Reaction

| Step | Reagent | Solvent | Temperature | Product of Step | Reference |

| 1. Silylation | Bromotrimethylsilane (BTMS) | Acetonitrile or Chloroform | Room Temperature or 36°C | Bis(trimethylsilyl) (3-methoxyphenyl)phosphonate | researchgate.net |

| 2. Solvolysis | Methanol or Water | - | Room Temperature | (3-Methoxyphenyl)phosphonic acid | researchgate.net |

While this compound contains ethyl esters, the use of benzyl (B1604629) esters is a common strategy in organic synthesis due to their ease of removal via catalytic hydrogenolysis. This method offers a neutral and mild deprotection route. If (3-Methoxyphenyl)phosphonic acid were protected as its dibenzyl ester, the benzyl groups could be cleaved by hydrogenation over a noble metal catalyst, such as palladium on carbon (Pd/C). beilstein-journals.org

The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The choice of solvent can be crucial to prevent side reactions. For instance, in the related N-debenzylation reactions, alcoholic solvents can sometimes lead to N-alkylation. nih.gov Using solvents like trifluoroethanol has been shown to suppress such side reactions. nih.gov The hydrogenolysis of benzyl ethers, another analogous transformation, also proceeds efficiently under these conditions. The byproducts of this reaction are toluene (B28343) and the phosphonic acid, which are generally easy to separate.

Boron trihalides, particularly boron tribromide (BBr₃), are powerful reagents for the dealkylation of ethers and esters, including phosphonate esters. researchgate.netresearchgate.net The reaction of a dialkyl phosphonate with BBr₃ proceeds under mild, non-aqueous conditions to cleanly and often quantitatively yield the corresponding phosphonic acid after a subsequent workup step. researchgate.net This method is compatible with a variety of functional groups that might not withstand the harsh conditions of acidic hydrolysis. researchgate.net

The process involves treating the phosphonate ester, dissolved in an anhydrous solvent like toluene, with BBr₃. The reaction likely proceeds through the formation of a borophosphonate oligomer, which upon methanolysis, yields the free phosphonic acid and trimethyl borate. researchgate.net The reaction conditions, such as temperature and stoichiometry, can be controlled to achieve selective dealkylation.

Reactions Involving the Alpha-Carbon

The term "alpha-carbon" in the context of phosphonates typically refers to the carbon atom adjacent to the phosphorus atom. In this compound, the phosphorus is directly bonded to the aromatic ring, meaning there is no traditional alpha-carbon with protons that can be easily removed to form a carbanion.

However, if we consider a structurally related compound, such as Diethyl ((3-methoxyphenyl)methyl)phosphonate, this molecule possesses an alpha-carbon with acidic protons situated between the phenyl ring and the phosphonate group. This structural feature enables a range of important carbon-carbon bond-forming reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. alfa-chemistry.comwikipedia.org The reaction involves the deprotonation of the alpha-carbon of a phosphonate ester using a base to form a stabilized phosphonate carbanion. This carbanion then reacts as a nucleophile with an aldehyde or a ketone. wikipedia.org The resulting intermediate subsequently eliminates a dialkyl phosphate (B84403) salt to form an alkene. wikipedia.orgyoutube.com

A key advantage of the HWE reaction over the related Wittig reaction is that the dialkyl phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture. alfa-chemistry.com The reaction typically favors the formation of the (E)-alkene (trans-isomer). wikipedia.org

The general steps of the HWE reaction are:

Deprotonation of the phosphonate at the alpha-carbon with a suitable base (e.g., sodium hydride, sodium ethoxide) to generate a nucleophilic carbanion. alfa-chemistry.comyoutube.com

Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. wikipedia.org

Formation of a cyclic oxaphosphetane intermediate. youtube.com

Decomposition of the oxaphosphetane to yield the alkene and a dialkyl phosphate salt. youtube.com

For a derivative like Diethyl ((3-methoxyphenyl)methyl)phosphonate, the HWE reaction would allow for the introduction of a variety of substituents at the benzylic position, leading to the formation of stilbene-like structures with a 3-methoxyphenyl (B12655295) group.

Horner-Wadsworth-Emmons Olefination Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, utilizing a phosphonate-stabilized carbanion to react with an aldehyde or ketone. wikipedia.orgconicet.gov.ar In this reaction, the methylene (B1212753) protons of this compound, being alpha to the electron-withdrawing phosphonate group, are acidic and can be removed by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a nucleophilic carbanion. wikipedia.orgalfa-chemistry.com

This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently collapses, eliminating a water-soluble dialkyl phosphate salt and forming a carbon-carbon double bond. wikipedia.org A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgtandfonline.comnrochemistry.com

When this compound is employed in the HWE reaction, it leads to the formation of various (E)-stilbene derivatives, which are compounds of interest in medicinal chemistry and materials science. nih.gov The reaction provides a reliable method for constructing the 1,2-diaryl-ethene scaffold.

Table 1: Representative Horner-Wadsworth-Emmons Reactions

| Aldehyde Reactant | Expected (E)-Alkene Product | Product Class |

|---|---|---|

| Benzaldehyde (B42025) | (E)-1-(3-Methoxyphenyl)-2-phenylethene | Stilbene |

| 4-Nitrobenzaldehyde | (E)-1-(3-Methoxyphenyl)-2-(4-nitrophenyl)ethene | Nitrostilbene |

| 4-Methoxybenzaldehyde | (E)-1,2-bis(3-Methoxyphenyl)ethene | Dimethoxystilbene |

| Formaldehyde | 3-(2-propen-1-yl)anisole | Styrene Derivative |

Reactions Involving the Aromatic Moiety

The substitution pattern on the phenyl ring of this compound creates a nuanced reactivity profile towards aromatic substitution reactions. The outcome is determined by the competing electronic effects of the methoxy group and the diethyl phosphonomethyl group.

In electrophilic aromatic substitution, the reactivity and orientation of incoming electrophiles are directed by the existing substituents on the benzene (B151609) ring. masterorganicchemistry.com The two substituents on the ring have opposing effects:

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho, para-director. libretexts.orgdoubtnut.com

Diethyl phosphonomethyl Group (-CH₂PO(OEt)₂): This group is generally considered to be deactivating due to the inductive electron-withdrawing nature (-I effect) of the phosphonate functionality. As a deactivating group, it would be expected to be a meta-director.

The positions on the aromatic ring are C2 (ortho to -OCH₃, ortho to -CH₂PO(OEt)₂), C4 (para to -OCH₃, ortho to -CH₂PO(OEt)₂), C5 (meta to both), and C6 (ortho to -OCH₃, meta to -CH₂PO(OEt)₂). Given the potent activating and directing ability of the methoxy group, it is expected to dominate the reaction's regioselectivity. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group, namely C4 and C6, and to a lesser extent C2. The C4 and C6 positions are particularly activated by the methoxy group and are not electronically disfavored by the phosphonomethyl group as strongly as the C2 position.

Table 2: Analysis of Substituent Effects on EAS Reactivity

| Position | Effect of Methoxy Group (-OCH₃) | Effect of Phosphonomethyl Group (-CH₂PO(OEt)₂) | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated (ortho) | Deactivated (ortho) | Moderately Favored |

| C4 | Activated (para) | Deactivated (ortho) | Strongly Favored |

| C5 | Deactivated (meta) | Favored (meta) | Disfavored |

| C6 | Activated (ortho) | Favored (meta) | Strongly Favored |

Nucleophilic aromatic substitution (NAS) reactions typically require two key features on the aromatic ring: a good leaving group (usually a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. nih.gov

This compound is not a suitable substrate for classical NAS reactions for several reasons:

Lack of a Leaving Group: The molecule does not possess a conventional leaving group like a halogen or a triflate on the aromatic ring.

Presence of an Activating Group: The methoxy group is strongly electron-donating, which enriches the ring with electron density. This is the opposite of the electronic requirement for NAS, as it would destabilize the anionic intermediate. masterorganicchemistry.com

While the phosphonate group is electron-withdrawing, its effect is insufficient to overcome the powerful donating effect of the methoxy group and the absence of a leaving group. Therefore, the aromatic ring of this compound is considered deactivated towards nucleophilic attack, and such reactions are not a viable transformation pathway under standard conditions.

Transition Metal-Catalyzed Transformations

The phosphonate functionality in this compound enables its participation in a variety of modern transition metal-catalyzed reactions, either by directing C-H activation or by serving as a coupling partner.

Transition metal-catalyzed C-H activation is a powerful strategy for forming new bonds directly from ubiquitous C-H bonds, often guided by a directing group. thieme-connect.deyoutube.com Functional groups containing heteroatoms, such as phosphonates, can act as Lewis basic directing groups, coordinating to a metal center (e.g., palladium, rhodium) and delivering the catalyst to a specific C-H bond, typically in an ortho position. rsc.org

In the case of this compound, the oxygen atom of the P=O bond can coordinate to a metal catalyst. This would facilitate the formation of a five-membered cyclometalated intermediate, a process known as concerted metalation-deprotonation (CMD). acs.org This directed metalation would selectively activate the C-H bonds at the C2 and C4 positions of the aromatic ring, enabling subsequent functionalization at these sites. This approach avoids the need for pre-functionalization of the aromatic ring and offers a direct route to ortho-substituted derivatives.

Aryl phosphonates have emerged as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions. rsc.orgacs.org In these transformations, the phosphonate group can function as a "pseudo-halide" leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds at the site of its attachment. This reactivity is particularly valuable as phosphonates can be stable and readily prepared. rsc.org

While this reactivity applies to phosphonates directly attached to the aromatic ring (Aryl-PO(OR)₂), the principles can inform potential transformations. For related aryl phosphonates, both palladium and copper catalysts have been successfully employed. nih.govorganic-chemistry.orgrsc.org For instance, palladium-catalyzed reactions can couple aryl phosphonates with partners like boronic acids (Suzuki-type), H-phosphonates, and organozinc reagents. rsc.orgorganic-chemistry.orgrsc.org Copper-catalyzed systems are also effective for coupling with various nucleophiles. nih.gov These methods provide a pathway to substitute the phosphonate group, expanding the synthetic utility of this class of compounds.

Table 3: Overview of Potential Cross-Coupling Reactions for Aryl Phosphonates

| Coupling Reaction Type | Catalyst System (Examples) | Coupling Partner | Reference Principle |

|---|---|---|---|

| Suzuki-Miyaura Type | Palladium / Ligand | Aryl/Vinyl Boronic Acids | rsc.org |

| Hirao Type | Palladium / Base | H-Phosphonates | acs.org |

| Copper-Mediated | Copper(I) Iodide / Base | Aryl Iodides (for P-C bond formation) | nih.gov |

| Oxidative Coupling | Palladium / Oxidant | Aryl Pinacol Boronic Esters | rsc.org |

Nucleophilic Additions and Conjugate Additions

Nucleophilic and conjugate addition reactions involving phosphonates typically refer to processes where a phosphorus-containing nucleophile adds to an electrophilic center, such as a carbonyl group or an activated alkene. These reactions, including the Phospha-Michael, Phospha-Aldol, and Phospha-Mannich reactions, are fundamental for creating carbon-phosphorus bonds. However, the participation of a specific phosphonate in these reactions is highly dependent on its structure.

The Phospha-Michael reaction is a conjugate addition of a phosphorus-centered nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). rsc.orgresearchgate.net The reaction is a crucial method for forming P-C bonds and is typically catalyzed by a base. researchgate.net The most common phosphorus nucleophiles for this transformation are compounds containing a reactive P-H bond, such as dialkyl phosphites (also known as dialkyl H-phosphonates), or phosphines. rsc.orgresearchgate.net

In the case of this compound, the molecule lacks the structural features necessary to act as a nucleophile in a conventional Phospha-Michael reaction. It does not possess a P-H bond, which is the reactive site in dialkyl phosphite (B83602) additions. Furthermore, it does not have an acidic proton on a carbon atom adjacent (alpha) to the phosphonate group, which could be deprotonated to form a nucleophilic carbanion. The phosphorus atom is directly bonded to the sp²-hybridized carbon of the phenyl ring.

Therefore, this compound cannot serve as the Michael donor in a Phospha-Michael reaction. Instead, related vinylphosphonates can act as Michael acceptors. nsf.gov

| Role | Class of Compound | Specific Example | Key Structural Feature |

|---|---|---|---|

| Michael Donor (P-Nucleophile) | Dialkyl Phosphite | Diethyl Phosphite | P-H Bond |

| Michael Donor (P-Nucleophile) | Secondary Phosphine (B1218219) Oxide | Diphenylphosphine Oxide | P-H Bond |

| Michael Donor (P-Nucleophile) | Phosphine | Triphenylphosphine | Lone Pair on P(III) |

| Michael Acceptor | α,β-Unsaturated Ketone | Chalcone | C=C-C=O System |

| Michael Acceptor | α,β-Unsaturated Ester | Methyl Acrylate | C=C-COOR System |

| Michael Acceptor | α,β-Unsaturated Nitrile | Acrylonitrile | C=C-CN System |

The Phospha-Aldol (or Pudovik reaction) and Phospha-Mannich (or Kabachnik-Fields reaction) are multicomponent reactions that form α-hydroxyphosphonates and α-aminophosphonates, respectively. researchgate.net Similar to the Phospha-Michael reaction, the key phosphorus-containing reactant in these transformations is a compound with a P-H bond, most commonly a dialkyl phosphite like diethyl phosphite. wikipedia.org

In the Phospha-Aldol reaction , the dialkyl phosphite adds across the carbonyl group of an aldehyde or ketone. wikipedia.org

In the Phospha-Mannich reaction , a dialkyl phosphite, an amine, and an aldehyde (or ketone) condense in a one-pot synthesis to yield an α-aminophosphonate. researchgate.netsemanticscholar.org

This compound lacks the required P-H bond and therefore cannot participate as the phosphorus component in either the Phospha-Aldol or Phospha-Mannich reactions. The synthesis of compounds structurally related to it, however, often employs these very reactions. For example, α-aminophosphonates bearing a methoxyphenyl group are synthesized via the Kabachnik-Fields reaction, where a methoxy-substituted benzaldehyde is a starting material. semanticscholar.org

| Component | Role | Example |

|---|---|---|

| Aldehyde or Ketone | Carbonyl Source | 4-Methoxybenzaldehyde |

| Amine | Nitrogen Source | Ammonium Acetate or Primary/Secondary Amine |

| Dialkyl Phosphite | Phosphorus Source | Diethyl Phosphite |

| Product | α-Aminophosphonate | Diethyl (amino(4-methoxyphenyl)methyl)phosphonate semanticscholar.org |

Redox Chemistry of Phosphonates

The redox chemistry related to this compound can be viewed from two perspectives: the intrinsic stability of the phosphonate group and the redox reactions used for its synthesis.

The phosphonate functional group features phosphorus in its highest stable oxidation state, P(V). Consequently, it is generally resistant to oxidation under typical laboratory conditions. While partial oxidation of organophosphates by strong oxidizing agents can release toxic phosphorus oxides, the phosphonate C-P bond is robust. noaa.gov Conversely, the group is susceptible to cleavage by strong reducing agents, which can form highly toxic and flammable phosphine gas. noaa.gov

The more significant aspect of redox chemistry for aryl phosphonates is found in their synthesis. Traditional methods like the Michaelis-Arbuzov reaction often require harsh conditions. Modern synthetic chemistry has embraced visible-light photoredox and electrochemical catalysis as powerful, mild alternatives for forging the C(sp²)–P bond. acs.orgpurdue.edu These methods rely on redox cycles to generate reactive intermediates that would be inaccessible under thermal conditions.

Photoredox Catalysis: In this approach, a photocatalyst absorbs visible light and engages in a single-electron transfer (SET) event with a precursor, typically an aryl halide (e.g., 3-bromoanisole (B1666278) or 3-chloroanisole). acs.orgpurdue.edu This generates an aryl radical, which then reacts with a phosphorus source like triethyl phosphite to form the desired aryl phosphonate. Dichromatic photoredox catalysis, using two different wavelengths of light, can activate even less reactive aryl chlorides. acs.org

Electrochemical Catalysis: Electrocatalysis offers another strategy to drive redox-neutral cross-coupling reactions. In a typical setup for phosphonation, an aryl bromide is coupled with a dialkyl phosphite using a nickel catalyst. acs.orgorganic-chemistry.org The electrochemical cell facilitates the necessary redox events for the nickel catalytic cycle at room temperature, avoiding harsh reagents. acs.org

| Method | Catalyst System | Aryl Precursor | Phosphorus Source | Key Feature | Reference |

|---|---|---|---|---|---|

| Dichromatic Photoredox Catalysis | Organic Dyes (e.g., DCA) | Aryl Halides (Cl, Br) | Trialkyl Phosphite | Activates unreactive aryl chlorides under mild conditions. | acs.org |

| Transition Metal-Free Photoredox Catalysis | Phenothiazine (PTZ) | Aryl Halides | Phosphite Esters | Avoids expensive and toxic metal catalysts. | purdue.edu |

| Nickelaelectrocatalysis | NiCl₂·dme / dtbbpy | Aryl Bromides | Dialkyl Phosphites | Room temperature C-P bond formation in an undivided cell. | acs.orgorganic-chemistry.org |

| Dual Photoredox/Nickel Catalysis | Ni(COD)₂ / Photocatalyst | Aryl Halides | Vinyl Phosphonates | Asymmetric difunctionalization of vinyl phosphonates. | nsf.gov |

Mechanistic Investigations of Diethyl 3 Methoxyphenyl Phosphonate Reactions

Elucidation of Reaction Pathways

Understanding the precise pathway a reaction follows is crucial for controlling its outcome. For phosphonates, this involves a combination of kinetic analysis, the direct or indirect observation of intermediates, and the determination of the reaction's stereochemical nature.

Kinetic studies are essential for elucidating reaction mechanisms by measuring how reaction rates change under different conditions. A pertinent example is the Wittig-Horner reaction, where phosphonate (B1237965) carbanions react with carbonyl compounds. Research on the kinetics of the reaction between diethyl benzyl (B1604629) phosphonate, a structural analog of the title compound, and various substituted benzaldehydes has shown that the reaction rate is significantly influenced by the electronic nature of the substituents on the aldehyde. arkat-usa.org The data consistently show that electron-withdrawing groups on the benzaldehyde (B42025) increase the reaction rate.

This observation supports a mechanism where the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon is a key step. The rate constants for these reactions are typically determined by monitoring the disappearance of reactants or the appearance of products over time. The positive ρ values obtained from Hammett plots indicate that the reaction is facilitated by a decrease in electron density at the reaction center of the co-reactant. arkat-usa.org

Rate constants for the reaction of diethyl benzyl phosphonate with various substituted benzaldehydes at different temperatures. arkat-usa.org

| Substituent on Benzaldehyde | Temperature (°C) | Rate Constant, k (s⁻¹) | Correlation Coefficient (γ) |

|---|---|---|---|

| H | 27 | Data Not Available in Abstract | Data Not Available in Abstract |

| p-CH₃ | 35 | Data Not Available in Abstract | Data Not Available in Abstract |

| p-Cl | 20 | Data Not Available in Abstract | Data Not Available in Abstract |

| m-NO₂ | 20 | Data Not Available in Abstract | Data Not Available in Abstract |

The identification of transient intermediates is a cornerstone of mechanistic chemistry. In phosphonate chemistry, intermediates can be elusive, but modern techniques have enabled their characterization. For instance, in the hydrothermal synthesis of metal phosphonates, in-situ energy-dispersive X-ray diffraction (EDXRD) has been used to identify and observe the transformation of intermediate crystalline phases into the final product. mdpi.com

In asymmetric catalysis, the reaction intermediates are often complex supramolecular assemblies. In the enantioselective dearomatization of diazaheterocycles using a phosphorus nucleophile and a thiourea (B124793) organocatalyst, detailed mechanistic studies proposed a key supramolecular thiourea–chloride–iminium 2:1:1 complex as the catalytically relevant species. acs.orgacs.org This intermediate, formed through a series of noncovalent interactions including hydrogen bonds and π-π stacking, is responsible for creating a chiral environment that dictates the stereochemical outcome of the reaction. acs.org The formation of such highly ordered intermediates is crucial for achieving high levels of enantioselectivity. acs.org

Many reactions involving phosphonates occur at a stereogenic center, making the determination of the stereochemical course—whether the reaction proceeds with inversion, retention, or racemization of configuration—a critical aspect of mechanistic study.

In substitution reactions of secondary alkyl phosphates, such as those structurally related to Diethyl (3-Methoxyphenyl)phosphonate, the stereochemical outcome is highly dependent on the leaving group. Studies on enantioenriched secondary alkyl phosphates have demonstrated that these reactions can proceed with complete inversion of stereochemistry at the carbon center. researchgate.net Conversely, the phosphonate-phosphate rearrangement, an isomerization of α-hydroxyphosphonates, has been shown through single-crystal X-ray analysis of all four diastereomers to proceed with retention of configuration at the phosphorus atom. researchgate.net These distinct outcomes highlight how different reaction mechanisms dictate the three-dimensional structure of the product.

Role of Catalysis in Phosphonate Transformations

Catalysis provides a powerful tool to control the reactivity and selectivity of phosphonate transformations. Catalysts can lower the activation energy of a reaction, enabling it to proceed under milder conditions, and can direct the reaction towards a specific stereoisomer.

Understanding the structure and energy of the transition state is key to understanding catalysis. In the enzymatic hydrolysis of organophosphates by phosphotriesterases, transition state analysis helps to elucidate the catalytic mechanism. For the hydrolysis of diethyl m-fluorophenyl phosphate (B84403), a compound structurally similar to the title compound, kinetic isotope effects and Brønsted analysis are consistent with an early associative transition state. nih.govnih.gov This suggests a mechanism where the nucleophilic attack on the phosphorus center occurs with little bond breaking to the leaving group in the rate-limiting step. nih.gov The proposed mechanism involves a hydroxide (B78521) ion, coordinated to a binuclear metal center in the enzyme's active site, acting as the nucleophile. nih.govnih.gov

In organocatalysis, computational studies combining density functional theory (DFT) and molecular dynamics (MD) have been used to analyze the transition states. acs.org For the thiourea-catalyzed dearomatization of phthalazine, two competing transition structures (TS-Re and TS-Si) were identified. The lower energy of the TS-Si, stabilized by multiple noncovalent interactions including π-π stacking, explains the high enantioselectivity observed in the reaction. acs.org

In catalyzed reactions, the structure of the ligand bound to the metal or the core of the organocatalyst can have a profound impact on both reactivity (rate) and selectivity (yield and enantiomeric excess). This is clearly demonstrated in the asymmetric dearomatization of diazaheterocycles catalyzed by tert-leucine-derived thioureas. acs.orgacs.org

Systematic variation of the catalyst structure revealed that both the electronic properties and the steric bulk of the substituents on the thiourea play a critical role. For instance, incorporating halogenated aryl groups on the catalyst framework led to the highest chemical yields and enantioselectivities, with p-chlorophenyl and p-bromophenyl groups being particularly effective. acs.org This improvement is attributed to stabilizing halogen–π interactions in the enantio-determining transition state. acs.orgacs.org Conversely, catalysts with more extended, rigid π-systems provided lower enantioselectivities, while those with more flexible acyclic groups proved beneficial. acs.orgacs.org This detailed tuning of the catalyst (ligand) structure is fundamental to optimizing the reaction outcome.

Influence of Catalyst (Ligand) Structure on the Asymmetric Dearomatization of Phthalazine. acs.orgacs.org

| Catalyst/Ligand Feature | Acylating Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Thiourea (p-fluorophenyl) | p-chlorobenzoyl chloride | Low Impact | Low Impact |

| Thiourea (phenanthrene π-system) | p-chlorobenzoyl chloride | Not Reported | 40 |

| Thiourea (benzhydryl group) | p-chlorobenzoyl chloride | Not Reported | 7 |

| Thiourea (flexible acyclic N-benzyl) | p-chlorobenzoyl chloride | Up to 76 | 85-87 |

| Thiourea with p-bromophenyl group | p-bromobenzoyl chloride | 76 | 91 |

| Thiourea with p-chlorophenyl group | p-chlorobenzoyl chloride | 82 | 95 |

Solvent Effects and Reaction Environment Influences

The stereoselectivity of the HWE reaction, which involves the reaction of a phosphonate carbanion with an aldehyde or ketone to form an alkene, is particularly sensitive to the reaction medium. wikipedia.orgresearchgate.net The solvent can influence the equilibrium between the initial phosphonate anion and the subsequent diastereomeric intermediates (oxaphosphetanes), which ultimately determines the ratio of (E)- to (Z)-alkene products. researchgate.netyoutube.com

Influence of Solvent Polarity and Type

The polarity of the solvent plays a significant role in the HWE reaction. Solvents of almost every type, including water, alcohols, acetonitrile (B52724), halogenated solvents, and ethers, have been employed in HWE reactions, highlighting the robustness of this transformation. researchgate.net Generally, in reactions of stabilized phosphonates like this compound, the formation of the (E)-alkene is favored. wikipedia.orgalfa-chemistry.com The ability of the intermediates to equilibrate is a key factor, and this is influenced by the solvent. wikipedia.org

Aprotic solvents are commonly used in HWE reactions. For instance, tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are frequently employed, often in conjunction with strong bases like sodium hydride (NaH). alfa-chemistry.com The use of polar aprotic solvents can influence the dissociation of the ion pairs formed between the phosphonate carbanion and the metal counter-ion of the base. Strongly dissociating conditions can alter the stereochemical course of the reaction. wikipedia.org

For example, in the HWE reaction of a phosphonate with an aldehyde, the choice between different ethereal solvents can have a discernible effect on the stereoselectivity. While specific comparative studies on this compound are not extensively detailed in the literature, general principles observed for structurally similar arylphosphonates can be applied. It is understood that the ability of the solvent to solvate the cationic counter-ion of the base can impact the aggregation of the phosphonate anion and the subsequent reaction pathway.

Solvent-free, or neat, reaction conditions have also been explored for the HWE reaction, sometimes catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of carbonates. rsc.org These conditions can offer advantages in terms of reduced waste and simplified purification, often with high stereoselectivity towards the (E)-isomer.

The following interactive table illustrates the expected influence of different solvents on the stereoselectivity of the Horner-Wadsworth-Emmons reaction between this compound and a representative aldehyde, based on established principles for related phosphonates.

| Solvent | Typical Base | Expected Predominant Isomer | Anticipated E/Z Ratio (Illustrative) | General Remarks |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | NaH | (E) | >95:5 | Standard conditions, generally high (E)-selectivity. |

| 1,2-Dimethoxyethane (DME) | NaH | (E) | >95:5 | Similar to THF, promotes high (E)-selectivity. |

| Dimethylformamide (DMF) | NaH | (E) | ~90:10 | Polar aprotic solvent, may slightly decrease selectivity compared to ethers. |

| Toluene (B28343) | NaH | (E) | >95:5 | Non-polar aromatic solvent, effective for high (E)-selectivity. |

| Ethanol | NaOEt | (E) | Variable | Protic solvent, can participate in proton exchange, potentially affecting selectivity. |

| Solvent-Free | DBU/K₂CO₃ | (E) | >99:1 | Can provide excellent (E)-selectivity under specific catalytic conditions. rsc.org |

Hydrolysis Reactions

Advanced Characterization Techniques for Diethyl 3 Methoxyphenyl Phosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Diethyl (3-Methoxyphenyl)phosphonate, offering precise insights into the chemical environment of each atom.

High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide fundamental information about the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the ethoxy and methoxyphenyl groups. The ethyl protons typically appear as a triplet for the methyl group (CH₃) and a multiplet for the methylene (B1212753) group (-CH₂-), due to coupling with each other. The aromatic protons of the 3-methoxyphenyl (B12655295) ring exhibit complex splitting patterns in the aromatic region of the spectrum. The methoxy (B1213986) group protons appear as a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The signals are assigned based on their chemical shifts and coupling with the phosphorus atom. The carbon atoms of the ethyl group and the methoxy group appear in the aliphatic region, while the aromatic carbons are observed in the downfield region. The carbon atom directly bonded to the phosphorus (C-P) shows a characteristic splitting pattern due to one-bond coupling.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is typically observed, and its chemical shift is indicative of a phosphonate (B1237965) ester. A study reported the ³¹P NMR chemical shift at approximately 17.11 ppm in CDCl₃, referenced to external H₃PO₄. rsc.org

Interactive Data Table: ¹H, ¹³C, and ³¹P NMR Data for this compound rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 1.24 | t | 7.1 | -CH₂CH ₃ |

| 3.75 | s | -OCH ₃ | ||

| 3.95–4.11 | m | -OCH ₂CH₃ | ||

| 6.99 | dt | 6.3, 2.8 | Ar-H | |

| 7.22–7.33 | m | Ar-H | ||

| ¹³C | 16.22 | d | -CH₂C H₃ | |

| 55.36 | s | -OC H₃ | ||

| 61.82 | d | 5.4 | -OC H₂CH₃ | |

| 113.95 | d | 16.0 | Ar-C | |

| 119.54 | d | 194.8 | Ar-C (C-P) | |

| 133.72 | d | 11.3 | Ar-C | |

| 162.83 | d | 3.4 | Ar-C-O | |

| ³¹P | 17.11 |

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex NMR signals of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methyl and methylene protons of the ethyl groups. It would also help to trace the connectivity of the protons within the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. beilstein-journals.org This is crucial for assigning the signals of the aromatic and ethyl carbons based on their attached protons. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and to analyze its fragmentation pattern upon ionization. nih.govnih.gov The fragmentation pattern is a unique fingerprint of a molecule and can be used for its identification.

In Electron Ionization (EI) used in GC-MS, organophosphorus compounds often undergo characteristic fragmentation pathways. researchgate.netnih.gov For this compound, expected fragmentations would include:

Loss of an ethoxy group (-OCH₂CH₃).

Cleavage of the P-C bond, resulting in ions corresponding to the diethyl phosphite (B83602) moiety and the methoxyphenyl cation.

Rearrangement reactions, such as the McLafferty rearrangement, if applicable. epa.gov

Fragmentation of the aromatic ring.

LC-MS, often coupled with tandem mass spectrometry (MS/MS), can provide more controlled fragmentation and is particularly useful for analyzing less volatile or thermally labile compounds. nih.govmzcloud.org The fragmentation patterns can be influenced by the ionization method (e.g., Electrospray Ionization - ESI) and collision energy.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| m/z (Proposed) | Lost Fragment | Proposed Fragment Structure |

| 228 | - | [M]⁺• |

| 199 | -C₂H₅ | [M-C₂H₅]⁺ |

| 183 | -OC₂H₅ | [M-OC₂H₅]⁺ |

| 155 | -C₂H₅, -C₂H₄ | [M-C₂H₅-C₂H₄]⁺ |

| 137 | -OC₂H₅, -C₂H₄O | [M-OC₂H₅-C₂H₄O]⁺ |

| 109 | Phenyl-OCH₃ | [P(O)(OC₂H₅)₂]⁺ |

| 107 | P(O)(OC₂H₅)₂ | [C₆H₄OCH₃]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These spectra are unique to a compound and are useful for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a specific spectrum for this compound was not found, data from similar phosphonates suggest the following characteristic peaks: nist.gov

P=O stretching: A strong band typically appears in the region of 1250-1200 cm⁻¹.

P-O-C stretching: Bands associated with the P-O-C linkage are expected in the 1100-950 cm⁻¹ region.

C-O-C stretching: The aryl-alkyl ether linkage will show characteristic stretches.

Aromatic C-H and C=C stretching: These will appear in their respective characteristic regions.

Aliphatic C-H stretching: Signals from the ethyl groups will be present in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the P=O symmetric stretch. Comparing the Raman spectra of different crystal forms can reveal information about polymorphism. spectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds.

While a dedicated spectrum for this compound is not widely published, analysis of the closely related compound, Diethyl (hydroxy(4-methoxyphenyl)methyl) phosphonate, provides significant insight into the expected vibrational frequencies. ijariie.com The primary functional groups present in this compound are the phosphoryl group (P=O), the phosphonate ester linkages (P-O-C), the aromatic methoxy group (Ar-O-CH₃), and the substituted benzene (B151609) ring.

The most prominent and characteristic absorption is the P=O stretching vibration, which is typically strong and appears in the region of 1250-1200 cm⁻¹. ijariie.com The asymmetric and symmetric stretching vibrations of the P-O-C bonds are expected in the 1050-950 cm⁻¹ and 800-750 cm⁻¹ regions, respectively. The C-O stretching vibrations of the methoxy group on the aromatic ring are also identifiable. ijariie.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will appear in the 2980-2850 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound (Based on Analogous Compounds)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2980-2850 | Medium-Strong |

| Phosphoryl Stretch | P=O | 1250-1200 | Strong |

| Aromatic C=C Stretch | C=C | 1600-1450 | Medium |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1260-1200 | Strong |

| Asymmetric P-O-C Stretch | P-O-C₂H₅ | 1050-950 | Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1075-1020 | Medium |

| Symmetric P-O-C Stretch | P-O-C₂H₅ | 800-750 | Medium |

| Aromatic C-H Bending | Ar-H | 900-675 | Medium-Strong |

Data is inferred from spectroscopic data of analogous methoxyphenyl phosphonate compounds. ijariie.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in molecular polarizability. For this compound, several key vibrations are expected to be strongly Raman active.